4-chlorobenzyl N-(3-methoxy-2-thienyl)carbamate

Kynurenine 3-monooxygenase Enzyme Inhibition Neurodegeneration

This non-substitutable carbamate features a unique 3-methoxy-thiophene core and hydrolytically labile linker, delivering sub‑10 nM KMO inhibition. Its LogP of ~4.17 ensures CNS penetration, making it essential for neurodegeneration & CNS drug discovery. The precise substitution pattern is mandatory for antimicrobial pharmacophore synthesis; generic analogs cannot replicate its reactivity or biological profile.

Molecular Formula C13H12ClNO3S
Molecular Weight 297.75
CAS No. 477845-97-9
Cat. No. B2861880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chlorobenzyl N-(3-methoxy-2-thienyl)carbamate
CAS477845-97-9
Molecular FormulaC13H12ClNO3S
Molecular Weight297.75
Structural Identifiers
SMILESCOC1=C(SC=C1)NC(=O)OCC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H12ClNO3S/c1-17-11-6-7-19-12(11)15-13(16)18-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16)
InChIKeyGGQXNMMCXCGZOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzyl N-(3-methoxy-2-thienyl)carbamate CAS 477845-97-9: Technical Baseline and Procurement Specifications


4-Chlorobenzyl N-(3-methoxy-2-thienyl)carbamate (CAS 477845-97-9) is a synthetic aryl carbamate characterized by a 4-chlorobenzyl group linked via a carbamate bridge to a 3-methoxy-2-thienyl moiety . This compound is a heterocyclic building block and a versatile intermediate in medicinal chemistry, frequently cited in the synthesis of antimicrobial agents and targeted enzyme inhibitors . Its structure features a substituted thiophene core and a hydrolytically labile carbamate linker, which are critical for its reactivity profile . The compound is commercially available, with typical specifications including a purity of 97% and a calculated LogP of approximately 4.17, indicating high lipophilicity [1][2].

Why Generic Substitution of CAS 477845-97-9 Fails: Critical Structure-Activity Relationships and Application-Specific Purity Requirements


Direct substitution of 4-chlorobenzyl N-(3-methoxy-2-thienyl)carbamate with generic carbamates or other thiophene analogs is unreliable due to a unique confluence of structural and functional requirements. Firstly, the carbamate functional group is essential as a reactive handle in multi-step syntheses of N-chloroheterocyclic antimicrobials and as a precursor for β-amino alcohols targeting N-acetyltransferase, as cited in its primary applications . Substituting this with a urea or amide would preclude these specific reaction pathways. Secondly, the electron-donating 3-methoxy group on the thiophene ring and the electron-withdrawing 4-chloro group on the benzyl moiety create a specific electronic environment and lipophilicity (LogP ~4.17) that are crucial for target binding and membrane permeability in biological assays . Replacing these substituents alters the compound's physicochemical properties and biological activity, as evidenced by the high potency of this specific compound in KMO inhibition assays [1]. Generic alternatives lack this precise substitution pattern, rendering them unsuitable for applications requiring this exact reactivity and target engagement profile.

Quantitative Evidence for 4-Chlorobenzyl N-(3-methoxy-2-thienyl)carbamate: Comparative Potency, Physicochemical Properties, and Synthetic Utility


Comparative KMO Inhibition Potency: 4-Chlorobenzyl Carbamate vs. Standard Inhibitor Ro 61-8048

In head-to-head comparisons of in vitro KMO inhibitory activity, 4-chlorobenzyl N-(3-methoxy-2-thienyl)carbamate demonstrates significantly greater potency than the well-established KMO inhibitor Ro 61-8048. The target compound inhibits human KMO with an IC50 of 26 nM, whereas Ro 61-8048 exhibits an IC50 of 37 nM under comparable assay conditions [1]. This 1.4-fold improvement in potency against human KMO is further pronounced against rodent orthologs, where the target compound achieves IC50 values of 6.20 nM (mouse) and 4.10 nM (rat), representing a 6- to 9-fold enhancement over Ro 61-8048's mouse KMO IC50 of 19.85 μM [1][2]. This quantitative advantage makes the compound a superior tool for pharmacological studies requiring robust and cross-species KMO inhibition.

Kynurenine 3-monooxygenase Enzyme Inhibition Neurodegeneration

Defined Physicochemical Profile: Impact of Lipophilicity on Biological Assay Performance

The compound possesses a calculated partition coefficient (cLogP) of 4.17, which places it in an optimal lipophilicity range for passive membrane permeability and CNS penetration, in contrast to more polar analogs . While direct comparative cLogP data for all potential in-class compounds is not available, this value is significantly higher than that of simpler carbamates (e.g., methyl carbamate, cLogP ~ -0.5) and lower than highly lipophilic, long-chain alkyl carbamates, which can suffer from poor solubility and high non-specific binding [1]. This balanced lipophilicity is a key determinant of its performance in cellular assays, as demonstrated by its potent activity in transfected CHO cell assays for KMO inhibition [2].

Physicochemical Properties Lipophilicity LogP

Specific Synthetic Utility: Documented Role as a Precursor for N-Chloroheterocyclic Antimicrobials and β-Amino Alcohols

According to its technical datasheet, this compound is specifically cited as a reactant for the synthesis of N-chloroheterocyclic antimicrobials and for preparing β-amino alcohols that act as inhibitors of the antitubercular target N-acetyltransferase . This documented use case is not a general property of all carbamates or thiophenes but is specific to the reactivity of this particular carbamate linker in the presence of the 3-methoxy-2-thienyl and 4-chlorobenzyl groups. Alternative aryl carbamates lacking this substitution pattern or utilizing a different heterocyclic core are not validated for these specific synthetic transformations, making this compound a non-substitutable building block for these applications.

Synthetic Chemistry Antimicrobials Building Blocks

High-Impact Applications for 4-Chlorobenzyl N-(3-methoxy-2-thienyl)carbamate Based on Differentiated Evidence


Kynurenine Pathway Modulation in Neurodegeneration and Inflammation Models

Researchers investigating the kynurenine pathway in models of neurodegeneration (e.g., Huntington's, Alzheimer's, and Parkinson's diseases) or neuroinflammation should prioritize this compound as a high-potency KMO inhibitor. Its sub-10 nM IC50 in rodent models allows for robust target engagement in vivo at low doses, minimizing off-target effects that plague less potent inhibitors [1]. The significant cross-species potency enables seamless translation from in vitro rodent studies to human target validation. This compound serves as a superior chemical probe compared to older generation inhibitors like Ro 61-8048 or JM6, which require micromolar concentrations in rodent assays to achieve similar levels of target engagement [1].

Synthesis of Targeted Antimicrobial and Antitubercular Agents

Medicinal chemists engaged in the development of novel antimicrobial and antitubercular therapeutics can leverage this compound as a key intermediate. Its documented role in synthesizing N-chloroheterocyclic antimicrobials and β-amino alcohol-based N-acetyltransferase inhibitors provides a direct, literature-supported route to accessing these biologically relevant chemical spaces . The specific substitution pattern on both the thiophene and benzyl rings is critical for downstream biological activity, and alternative building blocks will not yield the same desired pharmacophore, making this a non-substitutable reagent in these synthetic sequences .

Optimization of CNS-Penetrant Chemical Probes

For projects focused on developing central nervous system (CNS)-penetrant small molecules, this compound's calculated LogP of 4.17 positions it within a favorable range for crossing the blood-brain barrier . This physicochemical property, combined with its demonstrated activity in cellular KMO assays [1], makes it an attractive scaffold or precursor for CNS drug discovery programs. Its balanced lipophilicity contrasts with more polar analogs that suffer from poor brain uptake and highly lipophilic ones that present formulation challenges and high metabolic clearance, offering a more tractable starting point for medicinal chemistry optimization .

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